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molecular formula C8H7Br2NO B8391171 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine

3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine

Cat. No. B8391171
M. Wt: 292.95 g/mol
InChI Key: DQXNGFKYICUQSM-UHFFFAOYSA-N
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Patent
US09242963B2

Procedure details

A flask is charged with 3-(2,2-dibromo-vinyl)-4-methoxy-pyridine (3.7 g, 12.63 mmol) and THF (100 mL), and 1.6 M nBuLi in pentane (17.4 mL, 27.79 mmol) is added dropwise at −78° C. The mixture is stirred at −78° C. for 1 h before addition of saturated aqueous NH4Cl (0.5 mL). The mixture is warmed to room temperature and poured into water (100 mL). The mixture is extracted with ethyl acetate and the combined organic phase is dried over Na2SO4. Concentration followed by silica gel flash chromatography eluting with a 0 to 5% methanol-dichloromethane gradient gives 4-methoxy-3-ethynyl-pyridine. 1H NMR (400 MHz, CDCl3) δ ppm 3.39 (s, 1H), 3.96 (s, 3H), 6.82 (d, J=5.8 Hz, 1H), 8.46 (d, J=5.8 Hz, 1H), 8.58 (s, 1H).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][C:9]=1[O:10][CH3:11].[Li]CCCC.CCCCC.[NH4+].[Cl-]>O.C1COCC1>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][N:6]=[CH:5][C:4]=1[C:3]#[CH:2] |f:3.4|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
BrC(=CC=1C=NC=CC1OC)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
17.4 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise at −78° C
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
WASH
Type
WASH
Details
eluting with a 0 to 5% methanol-dichloromethane gradient

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=NC=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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